N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride
CAS No.: 2460749-84-0
Cat. No.: VC4514200
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460749-84-0 |
|---|---|
| Molecular Formula | C18H27ClN2O2 |
| Molecular Weight | 338.88 |
| IUPAC Name | N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H26N2O2.ClH/c19-18(11-5-1-2-6-12-18)13-20-17(21)16-10-9-14-7-3-4-8-15(14)22-16;/h3-4,7-8,16H,1-2,5-6,9-13,19H2,(H,20,21);1H |
| Standard InChI Key | AZAROPOTHQVMKJ-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)(CNC(=O)C2CCC3=CC=CC=C3O2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features a molecular formula of C₁₈H₂₇ClN₂O₂ and a molecular weight of 338.88 g/mol. Its structure comprises a 3,4-dihydro-2H-chromene backbone (a bicyclic system with a benzene ring fused to a partially saturated pyran ring) linked via a carboxamide group to a 1-aminocycloheptylmethyl substituent. The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive molecules .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₇ClN₂O₂ | |
| Molecular Weight | 338.88 g/mol | |
| Parent Chromene Structure | 3,4-dihydro-2H-chromene-2-carboxylate (C₁₀H₉O₃⁻) |
Stereochemical Considerations
The cycloheptylamine group introduces stereochemical complexity due to the seven-membered ring’s conformational flexibility. While no specific data exists for this compound, analogous cycloheptyl derivatives often exhibit multiple stereoisomers, which can significantly influence biological activity .
Synthesis and Derivative Strategies
Hypothesized Synthetic Routes
Although no explicit synthesis protocol for this compound is published, its structure suggests a multi-step approach:
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Chromene Core Formation: Knoevenagel condensation of salicylaldehyde derivatives with cyanoacetamides could yield the 2-imino-2H-chromene-3-carboxamide precursor, as demonstrated in related syntheses .
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Cycloheptylamine Incorporation: Reductive amination or alkylation might attach the 1-aminocycloheptylmethyl group to the chromene carboxamide.
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Salt Formation: Treatment with hydrochloric acid would protonate the amine, forming the hydrochloride salt .
Table 2: Key Reactions for Analogous Chromene Carboxamides
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Knoevenagel Condensation | Na₂CO₃/H₂O, room temperature | >90% | |
| Reductive Amination | NaBH₃CN, MeOH | 60–80% |
Challenges in Synthesis
The cycloheptyl group’s steric bulk may hinder amide bond formation, necessitating optimized coupling agents (e.g., HATU or EDC). Additionally, controlling stereochemistry during cycloheptylamine functionalization remains a critical unsolved challenge .
Physicochemical Properties and Stability
Solubility and Partitioning
As a hydrochloride salt, the compound is expected to exhibit high solubility in aqueous media (e.g., water, PBS) and moderate solubility in polar organic solvents like ethanol. The logP (octanol-water partition coefficient) is estimated at 1.8–2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Stability Profile
Chromene derivatives are generally sensitive to oxidative degradation under alkaline conditions. The presence of the secondary amine in the cycloheptyl group may further predispose the molecule to hydrolysis at extremes of pH .
Research Gaps and Future Directions
Priority Areas for Investigation
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Synthetic Optimization: Developing stereoselective routes to isolate bioactive isomers.
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Target Identification: Screening against kinase families (e.g., MAPK, PI3K) and inflammatory mediators.
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ADMET Profiling: Assessing bioavailability, metabolic stability, and toxicity in preclinical models.
Collaborative Opportunities
Given the structural novelty of this compound, partnerships between academic synthetic chemists and pharmaceutical developers could accelerate its translation into lead optimization programs .
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